molecular formula C15H18N2O3 B12173599 4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B12173599
M. Wt: 274.31 g/mol
InChI Key: ZJVILWNXNDBYSB-UHFFFAOYSA-N
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Description

4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to its specific structure, which combines the indole moiety with a butanoic acid side chain. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C15H18N2O3/c1-11-9-12-5-2-3-6-13(12)17(11)10-14(18)16-8-4-7-15(19)20/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,16,18)(H,19,20)

InChI Key

ZJVILWNXNDBYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCCCC(=O)O

Origin of Product

United States

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